molecular formula C16H23NO3S B1395812 Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate CAS No. 200190-95-0

Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate

Cat. No.: B1395812
CAS No.: 200190-95-0
M. Wt: 309.4 g/mol
InChI Key: UVFMZIIHDVJTFO-UHFFFAOYSA-N
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Description

Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate: is a white crystalline solid with the molecular formula C16H23NO3S. This compound is a carbamate derivative and finds application as a reagent in organic synthesis. It is known for its unique reactivity pattern, which is influenced by the crowded tert-butyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-3-methylsulfanyl-2-oxopropyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Corresponding substituted carbamates.

Scientific Research Applications

Chemistry: Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions.

Industry: Industrially, it is used in the production of fine chemicals and pharmaceuticals. Its unique reactivity makes it valuable in the synthesis of complex molecules and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved include nucleophilic attack on the carbamate group, leading to the formation of stable enzyme-inhibitor complexes.

Comparison with Similar Compounds

  • Tert-butyl (1-benzyl-2-oxopropyl)carbamate
  • Tert-butyl (3-methylsulfanyl-2-oxopropyl)carbamate
  • Benzyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate

Comparison: Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate is unique due to the presence of both the tert-butyl and methylsulfanyl groups, which confer distinct reactivity and stability. Compared to similar compounds, it exhibits higher selectivity and efficiency in catalytic reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

tert-butyl N-(4-methylsulfanyl-3-oxo-1-phenylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-16(2,3)20-15(19)17-13(14(18)11-21-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFMZIIHDVJTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700553, DTXSID801124504
Record name tert-Butyl [4-(methylsulfanyl)-3-oxo-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[3-(methylthio)-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706460-92-5, 200190-95-0
Record name Carbamic acid, N-[3-(methylthio)-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706460-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [4-(methylsulfanyl)-3-oxo-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[3-(methylthio)-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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